Cas no 1355201-77-2 (2-Bromo-5-(chloromethyl)-3-methylpyridine)

2-Bromo-5-(chloromethyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-(chloromethyl)-3-methylpyridine
- 2-Bromo-5-chloromethyl-3-methylpyridine
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- インチ: 1S/C7H7BrClN/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3H2,1H3
- InChIKey: DZNQZWUWBJZADL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C=N1)CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9
2-Bromo-5-(chloromethyl)-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-623970-0.5g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.5g |
$1043.0 | 2023-06-02 | ||
Enamine | EN300-623970-2.5g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 2.5g |
$2127.0 | 2023-06-02 | ||
Enamine | EN300-623970-10.0g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-623970-0.05g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.05g |
$912.0 | 2023-06-02 | ||
Enamine | EN300-623970-1.0g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 1g |
$1086.0 | 2023-06-02 | ||
Enamine | EN300-623970-5.0g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-623970-0.1g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.1g |
$956.0 | 2023-06-02 | ||
Alichem | A029013946-1g |
2-Bromo-5-chloromethyl-3-methylpyridine |
1355201-77-2 | 95% | 1g |
2,808.15 USD | 2021-06-08 | |
Enamine | EN300-623970-0.25g |
2-bromo-5-(chloromethyl)-3-methylpyridine |
1355201-77-2 | 0.25g |
$999.0 | 2023-06-02 | ||
Alichem | A029013946-250mg |
2-Bromo-5-chloromethyl-3-methylpyridine |
1355201-77-2 | 95% | 250mg |
960.40 USD | 2021-06-08 |
2-Bromo-5-(chloromethyl)-3-methylpyridine 関連文献
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1. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-Bromo-5-(chloromethyl)-3-methylpyridineに関する追加情報
Recent Advances in the Application of 2-Bromo-5-(chloromethyl)-3-methylpyridine (CAS: 1355201-77-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-5-(chloromethyl)-3-methylpyridine (CAS: 1355201-77-2) has emerged as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting neurological disorders and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex heterocyclic scaffolds with enhanced pharmacological properties. This research brief synthesizes the latest findings on its applications, synthetic methodologies, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1355201-77-2 in the synthesis of novel kinase inhibitors. Researchers utilized its reactive bromo and chloromethyl groups for sequential cross-coupling reactions, yielding derivatives with sub-nanomolar potency against aberrant kinase signaling pathways implicated in cancer. Structural optimization efforts revealed that the 3-methylpyridine core conferred improved metabolic stability compared to analogous phenyl-based compounds.
In antimicrobial research, 2-Bromo-5-(chloromethyl)-3-methylpyridine has shown promise as a precursor for quorum sensing inhibitors. A team at the University of Cambridge developed a series of pyridine-based small molecules that effectively disrupted bacterial biofilm formation in Pseudomonas aeruginosa (MIC values ranging 2-8 μg/mL). The chloromethyl moiety proved essential for covalent modification of the LasR receptor, as confirmed by X-ray crystallography and mass spectrometry analyses.
Significant progress has also been made in the compound's scalable synthesis. A recent patent (WO2023187562) disclosed a continuous-flow process that achieves 92% yield of 1355201-77-2 with >99.5% purity, addressing previous challenges in controlling regioselectivity during the bromination of 5-(chloromethyl)-3-methylpyridine. This technological advancement has facilitated its adoption in industrial-scale pharmaceutical production.
Mechanistic studies using density functional theory (DFT) calculations have elucidated the compound's preferential reactivity patterns. The bromine atom at the 2-position undergoes oxidative addition with palladium(0) complexes 15 times faster than analogous 2-chloro derivatives, while the chloromethyl group exhibits unique reactivity in nucleophilic substitution reactions due to steric protection from the adjacent methyl group.
Ongoing clinical trials (NCT05874223) are evaluating a 1355201-77-2-derived ADC (Antibody-Drug Conjugate) for solid tumors, where the compound serves as the linker payload attachment point. Preliminary results show 40% objective response rates in phase Ib studies, with the pyridine moiety contributing to improved serum stability of the conjugate.
Future research directions include exploring its application in PROTAC design and as a fluorophore precursor for bioimaging. The compound's dual functionality continues to make it invaluable for structure-activity relationship studies across multiple therapeutic areas, positioning it as a key player in next-generation drug discovery paradigms.
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